molecular formula C8H5BrS B096252 6-Bromobenzo[b]thiophene CAS No. 17347-32-9

6-Bromobenzo[b]thiophene

Cat. No. B096252
Key on ui cas rn: 17347-32-9
M. Wt: 213.1 g/mol
InChI Key: OQIMJOXSDVGEBU-UHFFFAOYSA-N
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Patent
US06747023B1

Procedure details

To quinoline (45 ml) were added 6-bromobenzothiophene -2-carboxylic acid (14 g) and copper powder (874 mg), followed by stirring under heat at an oil temperature of 220° C. for 2 hours. After the reaction mixture was allowed to cool down, ether was added and the copper powder was filtered off. The filtrate was washed with a 1N aqueous solution of hydrochloric acid, then with a 1N aqueous solution of sodium hydroxide and finally with saturated aqueous NaCl solution, followed by drying over anhydrous sodium sulfate. The solvent was then distilled off under reduced pressure. The residue was purified by chromatography on a silica gel column (hexane), whereby the title compound (5.56 g) was obtained as a pale yellow solid. In addition, the raw material (3.15 g) was recovered.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
copper
Quantity
874 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=CC=1.[Br:11][C:12]1[CH:23]=[CH:22][C:15]2[CH:16]=[C:17](C(O)=O)[S:18][C:14]=2[CH:13]=1>[Cu].CCOCC>[Br:11][C:12]1[CH:23]=[CH:22][C:15]2[CH:16]=[CH:17][S:18][C:14]=2[CH:13]=1

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
14 g
Type
reactant
Smiles
BrC1=CC2=C(C=C(S2)C(=O)O)C=C1
Name
copper
Quantity
874 mg
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool down
FILTRATION
Type
FILTRATION
Details
the copper powder was filtered off
WASH
Type
WASH
Details
The filtrate was washed with a 1N aqueous solution of hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column (hexane), whereby the title compound (5.56 g)
CUSTOM
Type
CUSTOM
Details
was obtained as a pale yellow solid
CUSTOM
Type
CUSTOM
Details
In addition, the raw material (3.15 g) was recovered

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC2=C(SC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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